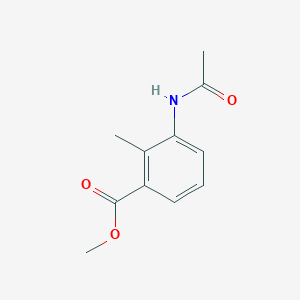

Methyl 3-acetamido-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetamido-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-9(11(14)15-3)5-4-6-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPVMENHJDYQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profile of Methyl 3-acetamido-2-methylbenzoate and Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document addresses the physical properties of Methyl 3-acetamido-2-methylbenzoate. An extensive search of available scientific literature and chemical databases indicates a notable scarcity of experimentally determined physical and chemical data for this specific compound. To provide a valuable resource for researchers in the field, this guide presents a compilation of known physical properties for structurally similar and related compounds, including the parent carboxylic acid and amino-substituted analogues. This comparative data can serve as a foundational reference for preliminary research and experimental design. Additionally, a representative experimental protocol for the synthesis of a related acetamido benzoate derivative is detailed to illustrate a common methodological approach.

Introduction

This compound is a small organic molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its physical properties is crucial for applications in synthesis, formulation, and pharmacological studies. However, a comprehensive search reveals a lack of published data for this specific ester. This guide aims to bridge this information gap by providing a consolidated overview of the physical characteristics of closely related chemical entities.

Physical Properties of Related Compounds

Due to the limited availability of data for this compound, the following tables summarize the known physical properties of its parent acid, 3-Acetamido-2-methylbenzoic acid , and other relevant analogues. This information can be used to estimate the properties of the target compound.

Table 1: Physical Properties of 3-Acetamido-2-methylbenzoic acid

| Property | Value | Reference |

| CAS Number | 103204-68-8 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.19 g/mol | [1] |

Table 2: Physical Properties of Structurally Related Methyl Benzoate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| Methyl 3-methylbenzoate | 99-36-5 | C₉H₁₀O₂ | 150.17 | 221 @ 760 mmHg[][3] | - | Insoluble in water.[][4] |

| Methyl 3-amino-2-methylbenzoate | 18583-89-6 | C₉H₁₁NO₂ | 165.19 | Not available | Not available | Not available |

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | 198-199[5] | -12[5] | Slightly soluble in water.[5] |

| 2-Amino-3-methylbenzoic acid | 4389-45-1 | C₈H₉NO₂ | 151.16 | Not available | Not available | Not available |

Note: The data presented above is for related compounds and should be used for estimation purposes only. Experimental determination of the physical properties of this compound is recommended for any precise application.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, the following is a detailed methodology for the synthesis of a structurally related compound, Methyl 4-acetamido-2-hydroxybenzoate . This procedure illustrates a common acetylation and esterification process that could likely be adapted for the synthesis of the target compound.

Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

This synthesis is a two-step process starting from Methyl 4-amino-2-hydroxybenzoate.

Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate

-

Reaction Setup: A solution of Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) is prepared. To this, a stirred solution of water (250 mL) and sodium bicarbonate (34.9 g) is added.

-

Cooling: The mixture is cooled to 0°C.

-

Addition of Acetylating Agent: Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise over a period of 15 minutes, maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Work-up: The organic and aqueous layers are separated. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the product, methyl 4-acetylamino-2-hydroxy benzoate.

Characterization of the Intermediate: The structure of the resulting methyl 4-acetylamino-2-hydroxy benzoate can be confirmed by analytical techniques such as NMR and mass spectrometry.

Logical Workflow Visualization

As no signaling pathways involving this compound have been described in the available literature, the following diagram illustrates the logical workflow for a potential synthesis of the target compound based on common organic chemistry reactions.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a summary of the available physical property data for compounds structurally related to this compound. The conspicuous absence of specific experimental data for the target compound highlights an opportunity for further research to characterize this molecule. The provided synthetic protocol for a related compound and the logical workflow diagram offer a starting point for researchers interested in the synthesis and study of this compound. It is recommended that any future work on this compound includes a thorough experimental determination of its physicochemical properties to facilitate its application in drug development and other scientific endeavors.

References

Methyl 3-acetamido-2-methylbenzoate chemical structure and formula.

An In-depth Technical Guide to Methyl 3-acetamido-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical structure, formula, and a proposed synthetic pathway for this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a feasible multi-step synthesis based on established chemical transformations of structurally related molecules. Detailed experimental protocols for each synthetic step are provided, drawing from analogous reactions. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential evaluation of this and similar substituted benzoate derivatives.

Chemical Structure and Formula

This compound is a substituted aromatic ester. Its structure consists of a benzene ring with a methyl ester group at position 1, a methyl group at position 2, and an acetamido group at position 3.

Chemical Formula: C₁₁H₁₃NO₃

Molecular Weight: 207.23 g/mol

IUPAC Name: this compound

Chemical Structure:

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound involves a three-step process starting from 3-nitro-2-methylbenzoic acid. This pathway includes reduction of the nitro group, esterification of the carboxylic acid, and finally, acetylation of the resulting amino group.

Logical Workflow of the Proposed Synthesis

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway. These are based on established procedures for similar compounds.

Step 1: Reduction of 3-Nitro-2-methylbenzoic Acid to 3-Amino-2-methylbenzoic Acid

This step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation.

Protocol:

-

In a high-pressure vessel, combine 3-nitro-2-methylbenzoic acid (1 equivalent) with a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 5% Palladium on carbon (Pd/C).

-

Seal the vessel and purge with nitrogen gas.

-

Introduce hydrogen gas to the desired pressure (e.g., 65-100 psi) and heat the mixture (e.g., to 70°C) with stirring.[1]

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture, vent the hydrogen gas, and purge with nitrogen.

-

Filter the mixture through Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-2-methylbenzoic acid. The product purity can be assessed, and if necessary, purification can be achieved through recrystallization.[2]

Step 2: Esterification of 3-Amino-2-methylbenzoic Acid to Methyl 3-amino-2-methylbenzoate

This step converts the carboxylic acid to a methyl ester, a reaction known as Fischer esterification.

Protocol:

-

Dissolve 3-amino-2-methylbenzoic acid (1 equivalent) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise to the solution.[3][4]

-

Reflux the reaction mixture for several hours, monitoring for completion by TLC.[3]

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-2-methylbenzoate.

-

Purify the product by column chromatography on silica gel if necessary.

Step 3: Acetylation of Methyl 3-amino-2-methylbenzoate

The final step is the acetylation of the amino group to form the acetamido group.

Protocol:

-

Dissolve Methyl 3-amino-2-methylbenzoate (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Add a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), to the solution.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise with stirring.[5]

-

Allow the reaction to warm to room temperature and stir for a few hours until completion, as monitored by TLC.[5]

-

Quench the reaction by adding water. If using ethyl acetate, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the final product, this compound.

-

The product can be purified by recrystallization or column chromatography.

Data Presentation

As there is no direct experimental data for this compound in the searched literature, the following table summarizes the properties of the key starting material and intermediates in the proposed synthesis.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Key Role |

| 3-Nitro-2-methylbenzoic acid | C₈H₇NO₄ | 181.15 | Solid | Starting Material |

| 3-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Solid | Intermediate 1 |

| Methyl 3-amino-2-methylbenzoate | C₉H₁₁NO₂ | 165.19 | Likely solid or oil | Intermediate 2 |

Potential Biological Significance

While no biological activity has been reported for this compound, structurally related aminobenzoate derivatives have been investigated for their therapeutic potential. For instance, certain methyl 3-aminobenzoate derivatives with different amide side chains have been identified as inhibitors of malate dehydrogenase 1 and 2 (MDH1/MDH2), enzymes that play a role in cancer metabolism.[6][7] This suggests that the core scaffold of this compound could be of interest in drug discovery programs targeting metabolic pathways.

Conclusion

This technical guide provides the fundamental chemical information for this compound and outlines a detailed, plausible synthetic route for its preparation. The provided experimental protocols are based on well-established chemical reactions and offer a solid starting point for the synthesis and further investigation of this compound. Given the biological activity of structurally similar molecules, this compound may warrant further exploration by researchers in medicinal chemistry and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

- 5. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

IUPAC name for Methyl 3-acetamido-2-methylbenzoate and its synonyms.

This technical guide provides a comprehensive overview of Methyl 3-acetamido-2-methylbenzoate, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Nomenclature and Synonyms

The compound of interest is systematically named methyl 3-(acetylamino)-2-methylbenzoate . It is also commonly referred to by its synonym, this compound. The "acetamido" group signifies an acetyl group attached to an amino group. This compound is the N-acetylated derivative of methyl 3-amino-2-methylbenzoate.

Physicochemical Properties

| Property | Value (this compound) | Value (Precursor: Methyl 3-amino-2-methylbenzoate) | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | C₉H₁₁NO₂ | Calculated |

| Molecular Weight | 207.23 g/mol | 165.19 g/mol | [1] |

| CAS Number | Not available | 18583-89-6 | [1] |

| IUPAC Name | methyl 3-(acetylamino)-2-methylbenzoate | methyl 3-amino-2-methylbenzoate | - |

Proposed Synthesis of this compound

Experimental Workflow Diagram

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of Methyl 3-amino-2-methylbenzoate (Precursor)

The synthesis of the amino precursor can be achieved through the reduction of the corresponding nitro compound, methyl 2-methyl-3-nitrobenzoate.

Materials:

-

Methyl 2-methyl-3-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite or Büchner funnel)

-

Rotary evaporator

Protocol:

-

In a reaction vessel suitable for hydrogenation, dissolve methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Purge the reaction vessel with an inert gas to remove air.

-

Introduce hydrogen gas to the vessel, typically at a pressure of 1-4 atmospheres, or add a hydrogen donor like ammonium formate.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (disappearance of the starting material), carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude methyl 3-amino-2-methylbenzoate.

-

The crude product can be purified further by column chromatography or recrystallization if necessary.

Step 2: Acetylation of Methyl 3-amino-2-methylbenzoate

The final product is obtained by the N-acetylation of the amino group of the precursor.

Materials:

-

Methyl 3-amino-2-methylbenzoate

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran)

-

Stirring apparatus

-

Extraction and washing glassware

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Protocol:

-

Dissolve methyl 3-amino-2-methylbenzoate in a suitable solvent like dichloromethane in a reaction flask.

-

Add a base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the acid byproduct.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

If using dichloromethane, separate the organic layer. If using a water-miscible solvent, perform an extraction with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if a tertiary amine base was used, followed by water, and then a saturated brine solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

Potential Applications and Future Research

While there is limited direct research on the biological activities of this compound, the broader class of methyl benzoate derivatives has shown a range of interesting properties that suggest potential avenues for investigation.

-

Antimicrobial and Insecticidal Agents: Methyl benzoate itself is known to possess antimicrobial and insecticidal properties[2][3]. Further investigation into whether the introduction of the acetamido and methyl groups at the 3- and 2-positions modifies this activity could be a valuable area of research.

-

Anti-inflammatory and Analgesic Properties: Some acylhydrazone derivatives, which share a similar amide linkage, have demonstrated anti-inflammatory and analgesic activities[4]. This suggests that this compound could be screened for similar properties.

-

Enzyme Inhibition: Modified benzoate structures have been investigated as enzyme inhibitors. For instance, certain (aryloxyacetylamino)benzoic acid derivatives have been identified as inhibitors of malate dehydrogenase, an enzyme involved in cancer metabolism[5]. The structural similarity suggests that this compound could be explored as a candidate for enzyme inhibition studies.

References

Technical Guide: Solubility Profile of Methyl 3-acetamido-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 3-acetamido-2-methylbenzoate in common laboratory solvents. Due to the limited availability of specific quantitative public data for this compound, this guide outlines the predicted solubility based on its chemical structure and provides detailed experimental protocols for determining its solubility.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structure, which contains both polar (amide and ester groups) and non-polar (aromatic ring and methyl groups) functionalities. The following table summarizes the expected qualitative solubility in a range of common laboratory solvents. It is crucial to note that these are predictions and must be confirmed through experimental validation.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Water | H₂O | Very High | Low to Insoluble | The presence of the non-polar aromatic ring and methyl groups likely outweighs the polarity of the amide and ester groups, leading to poor aqueous solubility. |

| Methanol | CH₃OH | High | Soluble | The polar hydroxyl group of methanol can hydrogen bond with the amide and ester functionalities of the compound. |

| Ethanol | C₂H₅OH | High | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |

| Acetone | C₃H₆O | High | Soluble | As a polar aprotic solvent, acetone should be effective at solvating the compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | DCM is a good solvent for a wide range of organic compounds and should readily dissolve this compound. |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | The ester functionality of ethyl acetate is compatible with the ester group in the target molecule. |

| Chloroform | CHCl₃ | Medium | Soluble | Similar to dichloromethane, chloroform is a versatile solvent for many organic molecules. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very High (Aprotic) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with low aqueous solubility. |

| Dimethylformamide (DMF) | C₃H₇NO | Very High (Aprotic) | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to be an excellent solvent for this compound. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications in research and drug development. Below are detailed methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Shake-Flask Method)

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, etc.)

-

Small test tubes or vials with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Cap the test tube securely and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent for analytical standard preparation.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound.

An In-depth Technical Guide to Methyl 3-acetamido-2-methylbenzoate

Disclaimer: The compound "Methyl 3-acetamido-2-methylbenzoate" is not readily found in major chemical databases with a specific assigned CAS number. Therefore, this guide is based on established chemical principles and data from closely related structural isomers and precursors. The experimental protocols and data presented are predictive and should be adapted and verified in a laboratory setting.

Introduction

This compound is an organic compound that belongs to the class of substituted benzoic acid esters. Its structure, featuring an acetamido and a methyl group on the benzene ring, suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route with detailed experimental protocols, and relevant workflow diagrams.

Chemical Structure and Properties

Based on its systematic name, the chemical structure of this compound is presented below.

Predicted Physicochemical Properties

The following table summarizes the predicted and extrapolated physicochemical properties of this compound, based on data from its isomers and related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (predicted to be in the range of 100-150 °C) |

| Boiling Point | Not available (predicted to be >300 °C) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. |

Synthetic Pathway

A plausible synthetic route to obtain this compound involves a two-step process starting from the commercially available 3-Amino-2-methylbenzoic acid. The first step is the acetylation of the amino group, followed by the esterification of the carboxylic acid.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 3-Acetamido-2-methylbenzoic acid

This procedure outlines the acetylation of 3-Amino-2-methylbenzoic acid.

Materials:

-

3-Amino-2-methylbenzoic acid

-

Acetic anhydride

-

Pyridine

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-Amino-2-methylbenzoic acid (1 equivalent) in pyridine (3-5 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Filter the solid precipitate and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Acetamido-2-methylbenzoic acid.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

This procedure details the Fischer esterification of 3-Acetamido-2-methylbenzoic acid.

Materials:

-

3-Acetamido-2-methylbenzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a 100 mL round-bottom flask, suspend 3-Acetamido-2-methylbenzoic acid (1 equivalent) in methanol (10-15 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

While specific experimental data for this compound is not widely available, this technical guide provides a robust framework for its synthesis and characterization based on established organic chemistry principles. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and drug development professionals interested in this and related compounds. It is imperative that the proposed synthetic steps are conducted with appropriate safety measures and that the final product is thoroughly characterized to confirm its identity and purity.

In-Depth Technical Guide: Methyl 3-acetamido-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-acetamido-2-methylbenzoate, a substituted aromatic compound of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide presents calculated properties and a detailed, plausible synthetic route derived from established chemical transformations of analogous compounds.

Core Compound Properties

The fundamental properties of this compound have been determined based on its chemical structure. These values are essential for any experimental work, including reaction stoichiometry, and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Chemical Structure | A benzene ring substituted with a methyl ester group at position 1, a methyl group at position 2, and an acetamido group at position 3. |

Synthetic Protocol: Acetylation of Methyl 3-amino-2-methylbenzoate

The synthesis of this compound can be effectively achieved through the acetylation of its corresponding amine precursor, Methyl 3-amino-2-methylbenzoate. This reaction involves the introduction of an acetyl group onto the amino moiety. The following protocol is based on established methods for the acetylation of aromatic amines.

Materials:

-

Methyl 3-amino-2-methylbenzoate (CAS: 18583-89-6)

-

Acetyl chloride or Acetic anhydride

-

A suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Tetrahydrofuran)

-

A base (e.g., Triethylamine or Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Experimental Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 3-amino-2-methylbenzoate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of the base to the solution and stir.

-

Acetylation: Cool the mixture in an ice bath. Slowly add acetyl chloride or acetic anhydride (approximately 1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation of the starting material to the final product.

Caption: Synthetic pathway for this compound.

Navigating the Safe Handling of Methyl 3-acetamido-2-methylbenzoate: A Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and toxicological information for Methyl 3-acetamido-2-methylbenzoate.

This technical document outlines the essential safety data, proper handling and storage procedures, and emergency response measures for this compound. The information is compiled to ensure the safety of laboratory and manufacturing personnel.

Physicochemical and Safety Data

A comprehensive summary of the physical, chemical, and safety-related properties of this compound is presented below. This data is critical for risk assessment and the implementation of appropriate safety controls.

| Property | Value |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Boiling Point | No data available |

| Physical State | Solid |

| GHS Pictogram | Warning |

| Hazard Statements | H315, H319, H335 |

| Precautionary Statements | P261, P305+P351+P338 |

| UN Number | - |

| Hazard Class | - |

| Packing Group | - |

Toxicological Profile

Understanding the toxicological properties of a substance is fundamental to its safe handling. This compound is classified with the following acute toxicity.

| Toxicity Metric | Value |

| Acute Toxicity, Oral | Category 4 |

Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye protection, and face protection.

Storage:

-

Store in a corrosion-resistant warehouse with an epoxy floor.[2]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

Emergency and First Aid Measures

In the event of exposure or a spill, the following procedures should be followed.

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Fire-Fighting:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable extinguishing media: Acidic corrosive substances (such as sulfuric acid) should not be used.[2]

Experimental Workflows and Safety Protocols

To visualize key safety procedures, the following diagrams illustrate a general workflow for handling a chemical spill and the hierarchy of controls for minimizing exposure.

References

A Comprehensive Review of N-acetylated Methyl Anthranilate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Synthesis of N-acetylated Methyl Anthranilate and its Derivatives

The synthesis of N-acetylated methyl anthranilate and related N-acyl derivatives can be achieved through several chemical and biotechnological routes. The primary chemical methods involve the N-acetylation of methyl anthranilate or the esterification of N-acetylanthranilic acid.[1]

General Synthetic Routes:

-

Fischer Esterification of N-Acetylanthranilic Acid: This conventional method involves reacting N-acetylanthranilic acid with methanol in the presence of a strong acid catalyst.[1]

-

N-acetylation of Methyl Anthranilate: An alternative route where the amino group of methyl anthranilate is acetylated, typically using acetic anhydride.[1]

-

Biotechnological Synthesis: Engineered strains of Escherichia coli have been utilized for the sustainable production of anthranilate derivatives, offering a promising alternative to traditional chemical synthesis.[2]

A general workflow for the chemical synthesis of N-acyl anthranilic acid derivatives, which are often the focus of biological studies, is depicted below.

Figure 1: General synthetic workflow for N-acyl anthranilate derivatives.

Biological Activity and Therapeutic Potential

PAI-1 Inhibition

| Compound | Scaffold | IC50 (µM) | Reference |

| TM5275 | 5-chloro-N-acylanthranilic acid | Not explicitly stated, but identified as a potent candidate | [9] |

| TM5007 | N,N'-bis[thienyl] hexanedicarboxamide derivative | 29.2 | [10] |

| TM5001 | N,N'-bis[phenyl-thienyl] hexanedicarboxamide derivative | 28.6 | [10] |

It is noteworthy that many of the most potent compounds identified are N-acyl anthranilic acids rather than their methyl esters. It is hypothesized that the methyl ester derivatives may function as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form.[11]

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition

Derivatives of N-acyl-anthranoylanthranilic acid have been synthesized and evaluated as inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT).[12]

Quantitative Data on HIV-1 NNRT Inhibitors:

A series of N-acyl-anthranoylanthranilic acids and their cyclized benzoxazinone derivatives have shown a wide range of inhibitory activity against HIV-1 NNRT.

| Compound Class | IC50 Range | Reference |

| N-Acyl-anthranoylanthranilic acids (5a–n) and their cyclized benzoxazinones (6a–n) | 30 nM – 123 µM | [12] |

Antitubercular Activity

Anthranilic acid derivatives have also been explored for their potential as antitubercular agents, targeting enzymes involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[13][14]

Quantitative Data on Antitubercular Activity:

Certain anthranilic acid derivatives have been shown to inhibit MabA (FabG1), an essential enzyme in the FAS-II cycle of M. tuberculosis.

| Compound | Target | IC50 (µM) | Reference |

| Compound 1 (3,4-dichlorobenzoyl, 5-iodo-anthranilic acid) | MabA | 38 | [15] |

| Compound 2 (3,4-dichlorobenzoyl, 5-bromo-anthranilic acid) | MabA | 45 | [15] |

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of N-acetylated methyl anthranilate derivatives, based on the reviewed literature.

Synthesis of N-Acyl-5-bromoanthranilic Acids

General Procedure: 5-bromoanthranilic acid is acylated using appropriate acid anhydrides.[16][17]

-

A solution of 5-bromoanthranilic acid in a suitable solvent (e.g., ethanol) is prepared.

-

The corresponding acid anhydride is added to the solution.

-

The reaction mixture is refluxed for a specified period (e.g., 10 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallized.

Figure 3: Experimental workflow for the synthesis of N-acyl-5-bromoanthranilic acids.

PAI-1 Inhibition Assay

-

A chromogenic substrate for the plasminogen activator is added.

-

The rate of color development, which is proportional to the residual activity of the plasminogen activator, is measured using a spectrophotometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HIV-1 NNRT Inhibition Assay

General Procedure: The inhibitory activity of the compounds against HIV-1 reverse transcriptase is typically evaluated using a cell-based assay or an enzymatic assay.

-

Cell-based Assay:

-

MT-4 cells are infected with HIV-1 in the presence of various concentrations of the test compounds.

-

After a period of incubation, the viability of the cells is determined using a colorimetric method (e.g., MTT assay).

-

The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.

-

-

Enzymatic Assay:

-

Recombinant HIV-1 RT is incubated with a template-primer, deoxynucleotide triphosphates (dNTPs, one of which is labeled), and different concentrations of the inhibitor.

-

The amount of incorporated labeled dNTP is measured to determine the activity of the enzyme.

-

The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Antitubercular Activity Assay

General Procedure (MabA Inhibition): An LC-MS/MS-based enzymatic assay is used to screen for inhibitors of MabA.

-

Recombinant MabA is incubated with its substrates (acetoacetyl-CoA and NADPH) and the test compound.

-

The reaction is quenched, and the amount of product formed is quantified by LC-MS/MS.

-

The percentage of inhibition is calculated, and IC50 values are determined.

Conclusion

References

- 1. Methyl N-acetylanthranilate | 2719-08-6 | Benchchem [benchchem.com]

- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 3. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]

- 4. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 [mdpi.com]

- 5. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLASMINOGEN ACTIVATOR INHIBITOR-1 (PAI-1): A KEY FACTOR LINKING FIBRINOLYSIS AND AGE-RELATED SUBCLINICAL AND CLINICAL CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. inchem.org [inchem.org]

- 12. SYNTHESIS, MOLECULAR MODELING STUDY, AND BIOLOGICAL EVALUATION OF N-ACYL-ANTHRANOYLANTHRANILIC ACID DERIVATIVES AND THEIR CYCLIZED BENZOXAZINONES AS NOVEL HIV-1 NONNUCLEOSIDE REVERSE TRANSCRIPTASE INHIBITORS [bpsa.journals.ekb.eg]

- 13. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijddr.in [ijddr.in]

Initial Research Applications for Novel Benzoate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of initial research applications for two distinct classes of novel benzoate compounds: Eugenyl Benzoate Derivatives as potential anticancer agents targeting BCL-2, and Rhodanine-based Benzoic Acid Derivatives as inhibitors of Slingshot (SSH) phosphatase for applications in cancer cell migration. This document outlines the core findings, presents quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Eugenyl Benzoate Derivatives as BCL-2 Inhibitors in Colorectal Cancer

A series of novel eugenyl benzoate derivatives have been synthesized and evaluated for their potential as anticancer agents. The primary mechanism of action investigated is the inhibition of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein often overexpressed in cancer cells, including the HT-29 colorectal cancer cell line.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of ten synthesized eugenyl benzoate derivatives was assessed against the human colorectal adenocarcinoma cell line, HT-29. The half-maximal inhibitory concentration (IC50) for each compound was determined, with compound 9 (4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate) demonstrating the highest potency.[1]

| Compound ID | Compound Name/Structure | IC50 (µM) against HT-29 Cells |

| 1 | 2-methoxy-4-(prop-2-en-1-yl)phenyl salicylate | 145.34 |

| 2 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-aminosalicylate | 118.67 |

| 3 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4,5-trihydroxybenzoate | 286.81 |

| 4 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 3-methoxy-4,5-dihydroxybenzoate | 159.23 |

| 5 | 4-(prop-2-en-1-yl)-2-hydroxyphenyl salicylate | 98.55 |

| 6 | 4-(prop-2-en-1-yl)-2-hydroxyphenyl 4-aminosalicylate | 123.45 |

| 7 | 4-(2-chloro-3-hydroxypropyl)-2-hydroxyphenyl salicylate | 78.91 |

| 8 | 4-(2-chloro-3-hydroxypropyl)-2-methoxyphenyl salicylate | 102.67 |

| 9 | 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate | 26.56 |

| 10 | 4-[(2R)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate | 35.78 |

| Data synthesized from a study on eugenyl benzoate derivatives as BCL-2 inhibitors.[1] |

Experimental Protocols

The synthesis of the derivative library involves several key chemical reactions, including esterification, demethylation, and halohydrin formation.[1] A representative protocol for esterification is provided below.

Protocol: Esterification of Eugenol with a Substituted Benzoic Acid

-

Reactant Preparation: In a round-bottom flask, dissolve eugenol (1.0 equivalent) and a selected substituted benzoic acid (e.g., salicylic acid, 1.1 equivalents) in a suitable solvent such as dichloromethane (DCM).

-

Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the mixture.

-

Coupling Agent: Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in DCM to the reaction mixture at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Extraction: Wash the filtrate sequentially with 5% HCl solution, 5% NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure eugenyl benzoate derivative.[2]

The viability of cancer cells upon treatment with the synthesized compounds is a critical measure of cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Protocol: MTT Assay for HT-29 Cells

-

Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the eugenyl benzoate derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualization: BCL-2 Inhibition Workflow

The following diagram illustrates the general workflow for identifying and validating novel eugenyl benzoate derivatives as BCL-2 inhibitors.

Caption: Workflow for discovery of Eugenyl Benzoate BCL-2 inhibitors.

Rhodanine-Based Benzoic Acid Derivatives as Slingshot Phosphatase Inhibitors

A distinct class of para-substituted benzoic acid derivatives, featuring a rhodanine scaffold, has been identified as potent, competitive inhibitors of Slingshot (SSH) phosphatases. These enzymes are crucial regulators of actin cytoskeleton dynamics, and their inhibition presents a therapeutic strategy for targeting cancer cell migration and invasion.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of the lead compound, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3), was evaluated against Slingshot phosphatase.

| Compound ID | Compound Name | Target | Inhibition Constant (Ki) | Inhibition Type |

| D3 | (Z)-4-((4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot (SSH) Phosphatase | ~ 4 µM | Competitive |

| Data from a study identifying novel rhodanine-based SSH inhibitors.[3] |

Signaling Pathway and Mechanism of Action

Slingshot phosphatases (e.g., SSH1) play a pivotal role in cell motility by reactivating the actin-depolymerizing factor, cofilin. They achieve this by dephosphorylating cofilin at its serine-3 residue. Cofilin is initially inactivated through phosphorylation by LIM kinases (LIMK). By inhibiting SSH, compounds like D3 maintain cofilin in its inactive, phosphorylated state, which suppresses actin filament dynamics and, consequently, inhibits cell migration.

The following diagram illustrates the SSH-Cofilin signaling pathway and the point of inhibition.

Caption: Inhibition of the SSH-Cofilin signaling pathway by benzoate derivatives.

Experimental Protocols

To determine the inhibitory potential of novel compounds, an in vitro phosphatase assay is required. This protocol describes a general method using a phosphorylated substrate.

Protocol: In Vitro Phosphatase Assay

-

Enzyme and Substrate Preparation: Purify recombinant Slingshot (SSH) phosphatase and its substrate, phosphorylated cofilin (p-Cofilin). The p-Cofilin can be generated by incubating cofilin with LIMK and ATP.

-

Reaction Setup: In a 96-well microplate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1 mM DTT, pH 7.5).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., compound D3 dissolved in DMSO) to the wells. Include a no-inhibitor control.

-

Enzyme Addition: Add a fixed concentration of the purified SSH enzyme to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate Reaction: Start the dephosphorylation reaction by adding the p-Cofilin substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction & Detect Phosphate: Stop the reaction and quantify the amount of free phosphate released using a colorimetric method, such as a Malachite Green-based assay.[3] This involves adding the Malachite Green reagent, which forms a colored complex with free phosphate.

-

Absorbance Reading: Measure the absorbance at approximately 620-650 nm.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

To assess the functional effect of SSH inhibition on cancer cells, a wound healing or "scratch" assay is a common method.

Protocol: Wound Healing Assay

-

Cell Culture: Grow a confluent monolayer of cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate.

-

Create Wound: Using a sterile p200 pipette tip, create a linear "scratch" or wound through the center of the monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh culture medium containing the test compound (SSH inhibitor) at a desired concentration. Use a vehicle control in a separate well.

-

Image Acquisition (Time 0): Immediately capture images of the wound in each well using a microscope with a camera. Mark reference points to ensure the same field of view is imaged over time.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis: Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for both treated and control cells to determine the effect of the inhibitor on cell migration.

References

- 1. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-acetamido-2-methylbenzoate

These application notes provide a detailed, step-by-step guide for the synthesis of Methyl 3-acetamido-2-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The described three-step synthesis is robust and scalable, commencing with the reduction of 2-methyl-3-nitrobenzoic acid, followed by esterification, and culminating in a final acetylation step.

Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Reduction | 2-Methyl-3-nitrobenzoic acid | 3-Amino-2-methylbenzoic acid | 5% Pd/C, H₂ | Ethyl acetate | ~90% |

| 2 | Esterification | 3-Amino-2-methylbenzoic acid | Methyl 3-amino-2-methylbenzoate | Thionyl chloride, Methanol | Methanol | High |

| 3 | Acetylation | Methyl 3-amino-2-methylbenzoate | This compound | Acetic anhydride, Pyridine | Dichloromethane | High |

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-methylbenzoic acid

This protocol details the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid.

-

Reaction Setup: In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.

-

Catalyst Addition: To the solution, add 5% Palladium on carbon (Pd/C) catalyst (e.g., 0.10 g).

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.

-

Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent to yield pure 3-amino-2-methylbenzoic acid as a white solid.[1]

Step 2: Synthesis of Methyl 3-amino-2-methylbenzoate

This protocol describes the esterification of 3-amino-2-methylbenzoic acid to its corresponding methyl ester.

-

Reaction Setup: To a solution of 3-amino-2-methylbenzoic acid (1 equivalent) in methanol, cool the mixture to 0 °C.

-

Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 3-amino-2-methylbenzoate.

Step 3: Synthesis of this compound

This final step involves the acetylation of the amino group to yield the target compound.

-

Reaction Setup: Dissolve Methyl 3-amino-2-methylbenzoate (1 equivalent) in dichloromethane.

-

Reagent Addition: Add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Application Note: Reaction Mechanism and Protocols for the Acylation of 3-Amino-2-methylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acylation of aminobenzoic acids is a fundamental reaction in organic synthesis, crucial for the development of a wide range of pharmaceutical compounds and functional materials. 3-Amino-2-methylbenzoic acid is a valuable building block, and the selective acylation of its amino group allows for the introduction of various functionalities, leading to the synthesis of novel drug candidates and complex organic molecules. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the N-acylation of 3-amino-2-methylbenzoic acid.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of 3-amino-2-methylbenzoic acid proceeds via a nucleophilic acyl substitution mechanism. The amino group (-NH₂) is a stronger nucleophile than the carboxylic acid group (-COOH), ensuring selective reaction at the nitrogen atom.[1] The reaction is typically carried out using an acylating agent such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride.[1][2]

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This step involves the elimination of a leaving group (e.g., an acetate ion if using acetic anhydride, or a chloride ion if using an acyl chloride).

-

Deprotonation: A base (which can be another molecule of the amine reactant or a non-nucleophilic base added to the reaction) removes a proton from the positively charged nitrogen atom, yielding the final neutral N-acyl product and regenerating the catalyst if one was used.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of Methyl 3-acetamido-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 3-acetamido-2-methylbenzoate, a key intermediate in various synthetic applications. The protocol outlines a two-step reaction sequence commencing with the esterification of 3-amino-2-methylbenzoic acid, followed by the N-acetylation of the resulting methyl 3-amino-2-methylbenzoate. Detailed experimental procedures, purification techniques, and characterization data are provided to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of more complex molecular architectures. Its structure, featuring a substituted aromatic ring with ester and amide functionalities, makes it a versatile intermediate for the construction of various heterocyclic and biologically active compounds. The following protocols detail a reliable method for its preparation on a laboratory scale.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Esterification of 3-Amino-2-methylbenzoic Acid to form Methyl 3-amino-2-methylbenzoate.

-

Step 2: N-Acetylation of Methyl 3-amino-2-methylbenzoate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-2-methylbenzoate

This procedure is adapted from the esterification of a similar benzoic acid derivative.[1]

Materials:

-

3-Amino-2-methylbenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated solution of sodium bicarbonate. Ensure the pH is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-amino-2-methylbenzoate as a crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the N-acetylation of an aromatic amine.

Materials:

-

Methyl 3-amino-2-methylbenzoate

-

Acetic anhydride

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in dichloromethane or ethyl acetate (10 mL per gram of amine) in a round-bottom flask.

-

Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Quantitative and Physical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Expected Yield (%) |

| Methyl 3-amino-2-methylbenzoate | C₉H₁₁NO₂ | 165.19 | Solid/Oil | N/A | 300 | 85-95 |

| This compound | C₁₁H₁₃NO₃ | 207.23 | Solid | N/A | N/A | 90-98 |

Note: N/A indicates that specific data for this compound was not found in the searched literature. The expected yields are based on typical efficiencies for these types of reactions.

Table 2: Spectroscopic Data for this compound (Predicted)

| Technique | Key Features and Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-7.0 (aromatic protons, 3H), ~3.9 (s, -OCH₃, 3H), ~2.5 (s, -CH₃, 3H), ~2.2 (s, -NHCOCH₃, 3H), ~7.5-8.5 (br s, -NH, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168-170 (C=O, amide), ~166-168 (C=O, ester), ~140-120 (aromatic carbons), ~52 (-OCH₃), ~24 (-NHCOCH₃), ~17 (-CH₃). |

| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~3000 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I band), ~1530 (N-H bend, amide II band). |

| Mass Spec. (EI) | m/z: 207 (M⁺), 176 ([M-OCH₃]⁺), 148 ([M-COCH₃]⁺), 134. |

Note: The predicted spectroscopic data is based on the analysis of the compound's structure and comparison with similar molecules.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical progression of the chemical transformation.

Caption: Logical progression of the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

-

Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 3-acetamido-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods and detailed protocols for the characterization of Methyl 3-acetamido-2-methylbenzoate. Due to the limited availability of specific data for this compound, this guide leverages data from structurally similar molecules, including isomers and other substituted methyl benzoates, to provide a robust starting point for method development and analysis.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure. The primary methods include:

-

High-Performance Liquid Chromatography (HPLC): For separation and quantification of the compound and its impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For identification, quantification, and structural elucidation based on mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups present in the molecule based on their absorption of infrared radiation.

The following sections provide detailed protocols and reference data for each of these techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this type of compound.

Table 1: Representative HPLC Method Parameters for Analysis of Substituted Benzoates

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic or Phosphoric Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm or 258 nm |

| Column Temperature | 30-50 °C |

| Injection Volume | 10-20 µL |

Experimental Protocol: HPLC Analysis

-

Preparation of Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., starting with a 50:50 v/v ratio) containing 0.1% formic acid. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard of this compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity or concentration based on the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For this compound, it can provide structural information through its mass fragmentation pattern.

Table 2: General GC-MS Method Parameters for Analysis of Methyl Benzoate Derivatives

| Parameter | Recommended Conditions |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.

-

GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak and compare the fragmentation pattern with known databases or theoretical fragmentation to confirm the structure.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed. The following table provides expected chemical shifts based on analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic-H | 7.0 - 8.0 | 120 - 140 |

| Ester -OCH₃ | ~3.9 | ~52 |

| Acetamido -NH | 7.5 - 9.0 (broad) | N/A |